

Application Notes and Protocols for the Enantioselective Synthesis of (-)-Vellosimine

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Compound of Interest

Compound Name: Vellosimine

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This document provides detailed application notes and experimental protocols for the enantioselective synthesis of the sarpagine indole alkaloid, (-)-**Vellosimine**. The methodologies outlined are based on established synthetic strategies, offering a guide for the preparation of this biologically active compound.

Introduction

(-)-**Vellosimine** is a member of the sarpagine family of indole alkaloids, which are of significant interest due to their complex molecular architecture and potential therapeutic properties.^[1] The enantioselective synthesis of (-)-**Vellosimine** is a key area of research, enabling access to enantiomerically pure material for biological evaluation and further drug development. The strategies presented herein leverage key chemical transformations to construct the characteristic azapolycyclic framework of the target molecule.

Two prominent strategies for the synthesis of **vellosimine** involve starting from either D-(+)-tryptophan methyl ester or a C2-symmetric 9-azabicyclo[3.3.1]nonane precursor.^{[2][3][4]} The tryptophan-based approach often utilizes an asymmetric Pictet-Spengler reaction and a stereocontrolled Dieckmann cyclization.^{[2][5]} The alternative route, starting from a 9-azabicyclo[3.3.1]nonane precursor, relies on a desymmetrization strategy.^{[4][6]}

Data Presentation

The following table summarizes the quantitative data for a key synthetic route to (-)-**Vellosimine**, providing a clear comparison of the efficiency of each step.

Step	Reaction	Starting Material	Product	Reagents and Conditions	Yield (%)	Enantiomeric Excess (ee %)
1	Epoxidation	Cyclooctadiene	syn-Diepoxide	Oxone, NaHCO ₃ , H ₂ O-acetone-ethyl acetate, rt to -30 °C, 1 h	77	N/A
2	Azabicyclo[3.3.1]nonane formation	syn-Diepoxide	endo, endo-N-benzyl-9-azabicyclo[3.3.1]nonane-2,6-diol	BnNH ₂ , H ₂ O, reflux; (CF ₃ CO) ₂ O, DCM, -60 °C; Et ₃ N, DCM, reflux	95	Racemic
3	Kinetic Resolution	Racemic diol	Enantiopure (+)-diol	Candida rugosa lipase, vinyl acetate, rt	46	>99
4	Debenzylation and Alkylation	Enantiopure (+)-diol	Diol 8	Pd/C, H ₂ , MeOH, AcOH, rt; (Z)-1-bromo-2-iodobut-2-ene, K ₂ CO ₃ , THF, reflux, 72 h	89	>99

5	Swern Oxidation	Diol 8	Diketone 9	(COCl) ₂ , TEA, DMSO, DCM, -60 °C to rt	90	>99
6	Palladium-catalyzed α-vinylation	Diketone 9	Key intermediate 10	PhOH, KOtBu, Pd(PPh ₃) ₄ , THF, reflux, 4 h	73	>99
7	Fischer Indolization	Key intermediate 10	Ketone 11a	Phenylhydrazine, then acid catalyst	N/A	>99
8	Wittig Olefination and Hydrolysis	Ketone 11a	(-)-Vellosimine	MeOCH ₂ PPh ₃ ⁺ Cl ⁻ , KOtBu, toluene, rt; 2.0 M HCl, THF, 55 °C	72 (over 2 steps)	>99
Overall	Cyclooctadiene	(-)-Vellosimine	~37	>99		

N/A - Not Applicable

Experimental Protocols

Detailed methodologies for the key experiments in the synthesis of (-)-**Vellosimine** are provided below.

Step 1: Synthesis of syn-Diepoxide

This procedure describes the epoxidation of cyclooctadiene using Oxone as the oxidant to generate dimethyldioxirane in situ.^{[4][6]}

- To a stirred solution of cyclooctadiene in a mixture of acetone, ethyl acetate, and water, add sodium bicarbonate.
- Cool the mixture to -30 °C.
- Slowly add Oxone to the reaction mixture while maintaining the temperature.
- Stir the reaction for 1 hour at room temperature.
- After completion, quench the reaction with sodium thiosulfate solution.
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the syn-diepoxide, which is often used in the next step without further purification.

Step 2: Synthesis of endo, endo-N-benzyl-9-azabicyclo[3.3.1]nonane-2,6-diol

This protocol outlines the formation of the core azabicyclic diol from the syn-diepoxide.[\[4\]](#)[\[6\]](#)

- Reflux a mixture of the syn-diepoxide and benzylamine in water overnight.
- After cooling, extract the aqueous mixture with dichloromethane (DCM).
- Cool the combined organic layers to -60 °C.
- Add trifluoroacetic anhydride dropwise.
- Subsequently, add triethylamine and allow the reaction to warm to room temperature and then reflux overnight.
- Wash the reaction mixture with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
- Purify the crude product by column chromatography to obtain the racemic diol.

Step 4: Synthesis of Diol 8

This two-step, one-pot procedure involves the debenzylation of the enantiopure diol followed by alkylation.^{[4][6]}

- To a solution of the enantiopure (+)-diol in methanol and acetic acid, add Palladium on carbon (10 wt. %).
- Stir the mixture under a hydrogen atmosphere overnight at room temperature.
- Filter the reaction mixture through Celite and concentrate the filtrate.
- Dissolve the residue in THF and add potassium carbonate and (Z)-1-bromo-2-iodobut-2-ene.
- Reflux the mixture for 72 hours.
- After cooling, filter the mixture and concentrate the filtrate.
- Purify the crude product by column chromatography to afford diol 8.

Step 5: Swern Oxidation to Diketone 9

This protocol details the oxidation of the diol to the corresponding diketone.^{[4][6]}

- Prepare a solution of oxalyl chloride in DCM and cool to -60 °C.
- Add a solution of DMSO in DCM dropwise.
- After stirring for a short period, add a solution of diol 8 in DCM.
- Stir for the specified time, then add triethylamine.
- Allow the reaction to warm to room temperature.
- Quench the reaction with water and extract the product with DCM.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
- Purify the residue by column chromatography to yield diketone 9.

Step 8: Synthesis of (-)-**Vellosimine** from Ketone 11a

This final two-step sequence involves a Wittig reaction followed by hydrolysis to furnish (-)-**Vellosimine**.^{[4][6]}

- To a suspension of methoxymethyltriphenylphosphonium chloride in toluene at room temperature, add potassium tert-butoxide.
- After stirring, add a solution of ketone 11a in toluene.
- Stir the reaction overnight at room temperature.
- Filter the reaction mixture and concentrate the filtrate.
- Dissolve the crude enol ether in THF and add 2.0 M hydrochloric acid.
- Heat the mixture at 55 °C overnight.
- After cooling, neutralize the reaction with a saturated sodium bicarbonate solution.
- Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
- Purify the crude product by column chromatography to obtain (-)-**Vellosimine**.

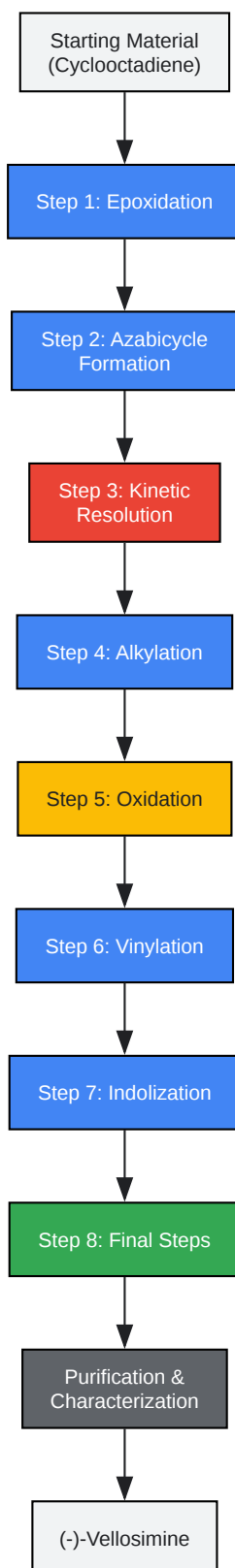
Visualizations

The following diagrams illustrate the key transformations and the overall workflow of the enantioselective synthesis of (-)-**Vellosimine**.



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Caption: Synthetic pathway to (-)-**Vellosimine**.



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